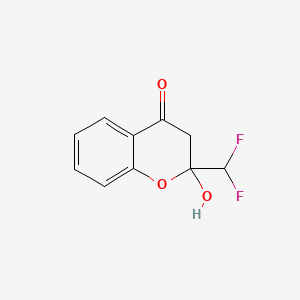

2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-(difluoromethyl)-2-hydroxy-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-9(12)10(14)5-7(13)6-3-1-2-4-8(6)15-10/h1-4,9,14H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHGKJSWNOMJTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2OC1(C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor, such as a chromenone derivative, using difluoromethylating agents like difluoromethyl sulfone or difluoromethyl iodide . The reaction conditions often involve the use of a base, such as sodium bicarbonate, and a catalyst, such as iridium or copper, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal-catalyzed cross-coupling reactions is also common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(difluoromethyl)-4H-chromen-4-one.

Reduction: Formation of 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-ol.

Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor due to the presence of the difluoromethyl group.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Fluorine Impact : The difluoromethyl group in the target compound distinguishes it from hydroxyl- or methoxy-rich analogs, likely reducing polarity and enhancing blood-brain barrier penetration compared to silibinin .

- Bioactivity Correlations : Compounds with electron-withdrawing groups (e.g., -CF₂H, -F) exhibit improved stability and target specificity, while hydroxylated analogs prioritize antioxidant or chelating properties .

Antitumor Potential

- Target Compound : Predicted to exhibit antitumor activity due to structural similarity to 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one, which showed high docking scores against cancer targets (e.g., EGFR, VEGFR) . The -CF₂H group may enhance kinase inhibition by forming hydrophobic interactions .

- Silibinin : Demonstrates neuroprotection via antioxidant pathways but lacks fluorinated substituents, limiting its application in tumors .

Antimicrobial Activity

Metabolic Stability

Biological Activity

2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C11H10F2O4. Its structure features a chromenone core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit significant anticancer properties. For instance, 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction, although further mechanistic studies are required to elucidate the specific pathways involved.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies demonstrated that it possesses significant activity against a range of bacterial strains, indicating potential as an antibacterial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

The biological activity of 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one is attributed to its ability to interact with various molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound has shown potential to inhibit enzymes involved in cancer cell metabolism and proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels in cells, leading to oxidative stress that can induce apoptosis in cancer cells.

- Gene Expression Regulation : Preliminary data suggest that this compound might influence the expression of genes related to cell cycle regulation.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several chromenone derivatives, including 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one. The researchers found that this compound significantly reduced tumor growth in xenograft models of breast cancer, supporting its potential as a therapeutic agent.

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and dihydrochromenone conformation. ¹⁹F NMR confirms difluoromethyl group integrity .

- X-ray diffraction : Monoclinic crystal systems (e.g., P2₁/c) are common; MoKα radiation (λ = 0.71073 Å) resolves fluorine atom positions and hydrogen-bonding networks .

How are crystallographic refinement challenges addressed for this compound?

Q. Advanced

- Disordered atoms : Partial occupancy modeling in SHELXL refines fluoromethyl group disorder, with constraints to maintain geometry .

- Twinning : High-resolution data (θ > 25°) and the HKLF5 format in SHELX handle twinning by reticular merohedry .

- Validation : ORTEP-III visualizes thermal ellipsoids, while Coot validates hydrogen-bonding interactions .

What in vitro assays evaluate the bioactivity of this compound?

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC values) against S. aureus or E. coli .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or oxidoreductases, with IC₅₀ determination .

How do molecular docking studies inform mechanistic understanding?

Q. Advanced

- Target selection : Docking into S. aureus enoyl-ACP reductase (PDB: 4CJ8) predicts binding affinity .

- Parameterization : AMBER force fields optimize ligand-protein interactions, with solvation models (e.g., PBSA) refining energy scores .

- Validation : Correlation between docking scores (Glide XP) and experimental MIC values validates predictive accuracy .

How to resolve discrepancies between computational and experimental bioactivity data?

Q. Advanced

- Flexible docking : Adjusts receptor side-chain conformations to account for induced-fit effects .

- Protonation states : Titration (e.g., Schrödinger’s Epik) ensures correct ligand ionization at physiological pH .

- Assay recalibration : Validate cell permeability via parallel artificial membrane permeability assays (PAMPA) to rule out false negatives .

What methodological adjustments improve structure-activity relationship (SAR) studies?

Q. Advanced

- Fluorine scan : Synthesize analogs with varying fluorination patterns to assess electronic effects on bioactivity .

- QSAR modeling : Partial least squares (PLS) regression correlates substituent descriptors (e.g., Hammett σ) with MIC values .

How is thermal stability assessed for storage and handling?

Q. Basic

- Thermogravimetric analysis (TGA) : Determines decomposition onset (>200°C typical for chromenones) .

- DSC : Monitors melting points and polymorphic transitions under nitrogen .

What safety protocols are recommended for laboratory handling?

Q. Basic

- PPE : Nitrile gloves and safety goggles mitigate skin/eye irritation risks (GHS Category 2) .

- Ventilation : Fume hoods prevent inhalation of fine powders (STOT SE3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.